Antifungal Activity Discrimination: Hugorosenone vs. Co-Isolated Inactive and Weakly Active Rosane Congeners from the Same Plant Source
In the primary antifungal screening against Cladosporium cucumerinum using a direct TLC bioautography assay, hugorosenone, 18-hydroxyhugorosenone, and 18-hydroxy-3-deoxyhugorosenone were isolated as the active antifungal constituents of H. castaneifolia root bark, whereas hugorosenol [1(10),15-rosadiene-2β,3β-diol], hugonianene B, tetracosyl-(E)-ferrulate, caryophyllene oxide, and 2-hydroxyhenpentacont-2-enal were all inactive under identical assay conditions [1]. The previously reported di-podocarpanoids hugonone A and hugonone B were described as weakly active, further highlighting the structural specificity required for strong antifungal activity within this chemical series [1]. The NAPRECA symposium abstract confirmed hugorosenone and its analogues as fungitoxic constituents against C. cucumericum [2].
| Evidence Dimension | Antifungal activity against Cladosporium cucumerinum (TLC bioautography) |
|---|---|
| Target Compound Data | Hugorosenone: active (qualitative positive readout; exact MIC not numerically reported in published abstract) |
| Comparator Or Baseline | Hugorosenol, hugonianene B, tetracosyl-(E)-ferrulate, caryophyllene oxide, 2-hydroxyhenpentacont-2-enal: all inactive. Hugonone A and B: weakly active. |
| Quantified Difference | Active vs. inactive classification in the same assay system (binary readout). Weakly active (hugonones A/B) vs. active (hugorosenone) provides a rank-order differentiation. |
| Conditions | TLC bioautography; Cladosporium cucumerinum Ell. et Arth. as test organism. Isolated compounds tested from H. castaneifolia root bark dichloromethane extract. |
Why This Matters
This binary active/inactive differentiation across structurally related co-metabolites establishes that hugorosenone's specific functionalization (3β-hydroxy-rosadienone) is required for antifungal activity, providing a procurement rationale to select the exact compound rather than any rosane diterpenoid.
- [1] Baraza LD, Joseph CC, Munissi JJ, Nkunya MH, Arnold N, Porzel A, Wessjohann L. Antifungal rosane diterpenes and other constituents of Hugonia castaneifolia. Phytochemistry. 2008 Jan;69(1):200-5. doi: 10.1016/j.phytochem.2007.06.021. PMID: 17688894. View Source
- [2] Baraza LD, Nkunya MHH, Joseph CC, Munissi JJE, Wessjohann L, Arnold N, Porzel A. Bioactive terpenoids and other constituents of two Hugonia species. 12th NAPRECA Symposium Abstracts, [YS-9], 2007. View Source
